![molecular formula C8H16ClNO B3034374 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride CAS No. 1630906-36-3](/img/structure/B3034374.png)
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride
説明
2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO and its molecular weight is 177.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Analogues : 2-Azabicyclo[2.2.2]octane-1-methanol hydrochloride has been used in the synthesis of various pipecolic acid analogues, including 2-azabicyclo[3.1.1]heptane-1-carboxylic and others through short, high-yield synthetic schemes (Radchenko et al., 2009).
Monomer Structure and Polymerization : The structure of similar compounds like 1-azabicyclo[4.2.0]octane has been evaluated, revealing insights into its conformation and polymerization behavior. This has implications for the polymerization of related compounds like this compound (Mühlbach & Schulz, 1988).
Reactions with Nucleophilic Reagents : Studies have shown the reactivity of similar compounds with nucleophilic reagents, which can provide insights into the chemical behavior of this compound (Chlenov et al., 1976).
Crystallography and Structural Analysis
Solvate Crystallization : Research on diazabicyclo[2.2.2]octane perchlorate, a related compound, offers insights into solvate crystallization, which could be relevant for understanding the crystallization behavior of this compound (Anioła et al., 2014).
Conformational Dependence : The conformational dependence of spin-spin coupling constants in similar compounds provides a framework for understanding the structural behavior of this compound (Berger, 1978).
Applications in Catalysis and Polymerization
Catalysis in Halogenation/Esterification : The role of diazabicyclo[2.2.2]octane in catalyzing halogenation and esterification of alkenes could inform the potential catalytic applications of this compound in similar reactions (Pimenta et al., 2017).
Polymerization Processes : Research on the cationic polymerization of 1-azabicyclo[4.2.0] octane and its reactivities offers insights into the potential polymerization behavior of this compound (Matyjaszewski, 1984).
Safety and Hazards
The safety information for this compound includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and several others .
作用機序
Target of Action
Similar compounds, such as tropane alkaloids, have been known to interact with various receptors in the nervous system .
Mode of Action
It can be inferred from related compounds that it may interact with its targets, causing conformational changes that affect the function of these targets .
特性
IUPAC Name |
2-azabicyclo[2.2.2]octan-1-ylmethanol;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c10-6-8-3-1-7(2-4-8)5-9-8;/h7,9-10H,1-6H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUSHDNOKKGDAGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1CN2)CO.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


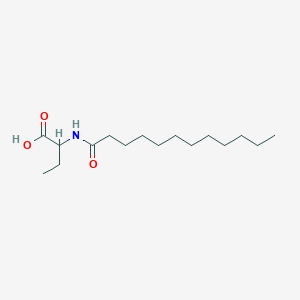
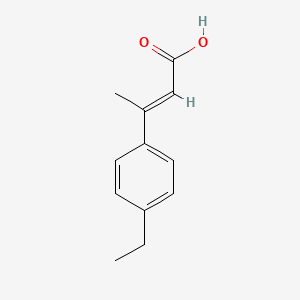

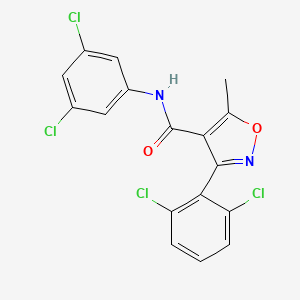


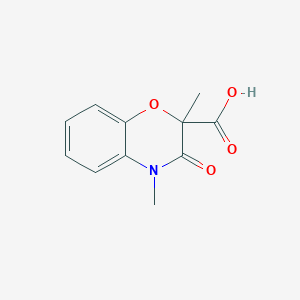

![Exo-8-boc-8-azabicyclo[3.2.1]octane-3-carboxylic acid methyl ester](/img/structure/B3034304.png)

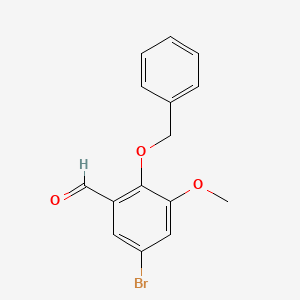
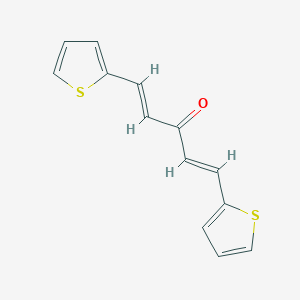
![2-benzothiazol-2-ylthio-N-{[(cyclohexylamino)thioxomethyl]amino}acetamide](/img/structure/B3034312.png)

